molecular formula C12H11NO4 B7820195 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

Cat. No.: B7820195
M. Wt: 233.22 g/mol
InChI Key: RPXIOOGNLQDGPI-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is an organic compound with the molecular formula C12H11NO4 This compound features a benzoic acid core substituted with a methoxy group linked to a 5-methyl-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid typically involves the reaction of 5-methyl-1,2-oxazole with a suitable benzoic acid derivative. One common method includes the use of a methoxy group as a linker between the oxazole and benzoic acid moieties. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like isopropylmagnesium chloride (i-PrMgCl) under controlled temperatures ranging from -25°C to -10°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from solvents like toluene are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing biological activity. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is unique due to its specific combination of a benzoic acid core with an oxazole ring, providing distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-6-9(13-17-8)7-16-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXIOOGNLQDGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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